3-Azidothiophene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-azidothiophene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N3S/c5-7-6-4-1-2-8-3-4/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGCIULHTXPOESY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60498929 | |
| Record name | 3-Azidothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60498929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66768-57-8 | |
| Record name | 3-Azidothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60498929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Azidothiophene and Its Derivatives
Approaches via Halogenated Thiophene (B33073) Precursors
Halogenated thiophenes serve as common and accessible starting materials for the synthesis of 3-azidothiophene. The introduction of the azide (B81097) group can be achieved through either copper-catalyzed cross-coupling or direct nucleophilic substitution.
A mild and efficient method for preparing this compound involves a copper-catalyzed reaction. researchgate.net This protocol utilizes 3-iodothiophene (B1329286) as the starting material, which reacts with sodium azide in the presence of a copper(I) catalyst. researchgate.netbeilstein-journals.org The reaction is typically facilitated by a ligand, such as N,N'-dimethylethylenediamine (DMEDA), and a reducing agent like sodium ascorbate (B8700270) to maintain the active Cu(I) oxidation state. researchgate.net This method is noted for its excellent yield, overcoming the instability issues associated with other protocols. researchgate.net For instance, the reaction of 3-iodothiophene with sodium azide, catalyzed by copper(I) iodide in an ethanol-water mixture, provides this compound in high yield. beilstein-journals.org
Table 1: Copper-Catalyzed Synthesis of this compound
| Precursor | Reagents | Catalyst System | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| 3-Iodothiophene | Sodium azide | CuI, Sodium ascorbate, DMEDA | Ethanol (B145695)/Water | Excellent | researchgate.netresearchgate.net |
| 3-Iodothiophene | Sodium azide | Copper(I) iodide | Ethanol/Water | Not specified | beilstein-journals.org |
Direct nucleophilic aromatic substitution (SNAr) provides another route to azidothiophenes, particularly when the thiophene ring is activated by electron-withdrawing groups. acs.org For example, This compound-2-carbaldehyde (B1364930) can be synthesized from 3-bromothiophene-2-carbaldehyde by treatment with sodium azide in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). nih.gov The bromo-substituent is displaced by the azide ion in this reaction. nih.gov This strategy has also been successfully applied to the synthesis of the benzo[b]thiophene analogue, where 3-azidobenzo[b]thiophene-2-carbaldehyde was prepared in nearly quantitative yield from the corresponding 3-bromo derivative using sodium azide in DMSO. psu.edu The azide ion (N3-) is an effective nucleophile for these transformations. masterorganicchemistry.com
Copper-Catalyzed Azide Formation from 3-Iodothiophene.
Synthesis through Organolithium Intermediates and Azido (B1232118) Transfer Protocols
A versatile and widely used method for synthesizing azidothiophenes involves the use of organolithium intermediates and an azide transfer agent. acs.org This protocol begins with the regioselective lithiation of a thiophene derivative. For the synthesis of this compound, 3-bromothiophene (B43185) is treated with a strong base, typically n-butyllithium, at low temperatures (e.g., -70 °C) to generate the 3-lithiothiophene intermediate via lithium-halogen exchange. mathewsopenaccess.commathewsopenaccess.com
This highly reactive organolithium species is then quenched with an electrophilic azide source, most commonly p-toluenesulfonyl azide (tosyl azide). acs.orgmathewsopenaccess.com The reaction proceeds through an intermediate triazene (B1217601) lithium salt. acs.orgresearchgate.net Subsequent fragmentation of this salt, often facilitated by an aqueous solution of tetrasodium (B8768297) pyrophosphate, yields the desired this compound. acs.orgresearchgate.net This "azido transfer" protocol is highly effective for preparing 3-azido compounds in good yields. researchgate.netumich.edu
Comparative Analysis of Synthetic Protocols: Yields and Regioselectivity
The choice of synthetic method significantly impacts the yield and regioselectivity of the azidation. The organolithium/azido transfer protocol consistently provides high yields for this compound, with reports of up to 90%. mathewsopenaccess.comresearchgate.net In contrast, the synthesis of the isomeric 2-azidothiophene using this method results in lower yields, primarily due to the inherent instability of the 2-azido isomer. researchgate.netumich.edu The fragmentation of the triazene lithium salt leading to 2-azidothiophenes often requires lower temperatures than for the 3-azido analogues to mitigate decomposition. researchgate.net
Copper-catalyzed methods starting from halogenated precursors also show a strong dependence on the position of the halide. Reactions involving 3-halogenated thiophenes generally result in higher yields compared to their 2-halogenated counterparts. researchgate.net This is attributed to the greater stability of 3-azidothiophenes compared to 2-azidothiophenes, the latter of which can decompose at the elevated temperatures often required for the reaction. researchgate.net For instance, the copper-catalyzed synthesis of this compound from 3-iodothiophene proceeds in excellent yield, whereas the same protocol fails to produce the unstable 2-azidothiophene. researchgate.net
Nucleophilic displacement strategies are generally most effective when the thiophene ring is activated by an ortho- or para- electron-withdrawing group relative to the leaving group, which enhances the electrophilicity of the carbon center and stabilizes the Meisenheimer intermediate. acs.orgmasterorganicchemistry.com
Table 2: Comparative Yields of Azidothiophene Synthesis
| Product | Synthetic Method | Precursor | Reported Yield | Reference |
|---|---|---|---|---|
| This compound | Organolithium/Azido Transfer | 3-Bromothiophene | 85% | acs.org |
| This compound | Organolithium/Azido Transfer | 3-Bromothiophene | 55% | mathewsopenaccess.commathewsopenaccess.com |
| This compound | Organolithium/Azido Transfer | Not Specified | 90% | researchgate.net |
| 2-Azidothiophene | Organolithium/Azido Transfer | 2-Bromothiophene | Low Yields | acs.orgresearchgate.net |
| This compound | Copper-Catalyzed | 3-Iodothiophene | Excellent | researchgate.net |
| This compound-2-carbaldehyde | Nucleophilic Displacement | 3-Bromothiophene-2-carbaldehyde | 76% | nih.gov |
Synthesis of Substituted this compound Analogues
The synthesis of substituted this compound analogues often employs the robust organolithium/azido transfer methodology, demonstrating its broad applicability. A one-pot procedure has been developed for synthesizing acetyl and trifluoroacetyl azidothiophenes starting from corresponding dibromothiophenes. mathewsopenaccess.commathewsopenaccess.com
For example, the synthesis of 2-(trifluoroacetyl)-3-azidothiophene begins with 2,3-dibromothiophene. mathewsopenaccess.commathewsopenaccess.com A stepwise halogen-lithium exchange is performed, first with one equivalent of butyl-lithium to selectively form the 2-lithio-3-bromothiophene intermediate. This is then reacted with an N,N-dialkylamide, such as N,N-diethyl-2,2,2-trifluoroacetamide. A second halogen-lithium exchange at the 3-position followed by a reaction with tosyl azide introduces the azide group, yielding the final substituted product. mathewsopenaccess.commathewsopenaccess.com This regioselective, one-pot approach allows for the creation of specifically functionalized this compound derivatives. mathewsopenaccess.com
Reactivity and Mechanistic Investigations of 3 Azidothiophene
Cycloaddition Reactions
Cycloaddition reactions are powerful tools for the construction of cyclic compounds. 3-Azidothiophene, as a 1,3-dipole, readily engages in such reactions with various dipolarophiles, leading to the formation of five-membered heterocyclic rings. These reactions can be promoted thermally or by metal catalysis, often with distinct outcomes in terms of regioselectivity and reaction efficiency.
Thermal 1,3-Dipolar Cycloaddition Reactions with Dipolarophiles
The thermal Huisgen 1,3-dipolar cycloaddition is a classic reaction between an azide (B81097) and a dipolarophile, such as an alkyne or an alkene, to form a 1,2,3-triazole or a triazoline ring, respectively. wikipedia.orgijrpc.com In the case of this compound, thermal reaction with an alkyne typically requires elevated temperatures and can lead to a mixture of regioisomeric products. organic-chemistry.org The reaction proceeds through a concerted mechanism involving a pericyclic transition state where six π-electrons are redistributed. sci-rad.com
The lack of high regioselectivity in the thermal process is a significant drawback, as the electronic and steric properties of both the azide and the dipolarophile influence the orientation of the cycloaddition, often leading to the formation of both 1,4- and 1,5-disubstituted triazole adducts. wikipedia.orgorganic-chemistry.org The reaction with alkenes has been less explored due to the lower reactivity of unactivated double bonds compared to alkynes. wikipedia.org
The regioselectivity of the thermal 1,3-dipolar cycloaddition of this compound is governed by the frontier molecular orbital (FMO) interactions between the highest occupied molecular orbital (HOMO) of one reactant and the lowest unoccupied molecular orbital (LUMO) of the other. imperial.ac.ukwikipedia.org The relative energies and the magnitudes of the orbital coefficients at the reacting centers (the terminal nitrogen atoms of the azide and the two carbons of the alkyne) determine the preferred orientation of addition. imperial.ac.uk
For many asymmetrical alkynes, the energy differences between the two possible transition states (leading to the 1,4- and 1,5-isomers) are small, resulting in poor regioselectivity. organic-chemistry.orgimist.ma Theoretical studies, often employing density functional theory (DFT) calculations, can help predict the favored regioisomer by analyzing the activation energies of the competing pathways. imist.ma Steric hindrance between the substituents on the thiophene (B33073) ring and the dipolarophile can also play a significant role in directing the cycloaddition. wikipedia.org
Metal-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)
The advent of metal-catalyzed azide-alkyne cycloaddition (AAC), a cornerstone of "click chemistry," has revolutionized the synthesis of 1,2,3-triazoles from azides like this compound. organic-chemistry.orguni-ulm.de These reactions are characterized by high yields, mild reaction conditions, and, most importantly, high regioselectivity. organic-chemistry.org The two most prominent examples are the copper(I)-catalyzed (CuAAC) and ruthenium(catalyzed) (RuAAC) variants, which afford complementary regioisomers.
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier example of a click reaction, providing exclusive access to 1,4-disubstituted 1,2,3-triazoles. wikipedia.orgorganic-chemistry.org The reaction of this compound with terminal alkynes in the presence of a copper(I) catalyst proceeds under mild conditions, often in aqueous solvent mixtures, and with a broad substrate scope. nih.govmdpi.com
The mechanism of CuAAC is distinct from the thermal cycloaddition. It involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise manner. nih.govrsc.org The coordination of the azide to the copper acetylide complex facilitates the nucleophilic attack of the azide's terminal nitrogen onto the internal carbon of the alkyne, ultimately leading to the formation of a six-membered copper-containing intermediate that rearranges to the stable 1,4-triazole product upon protonolysis. nih.gov The high regioselectivity is a direct consequence of this stepwise, copper-mediated pathway. organic-chemistry.org The reaction is highly tolerant of various functional groups, making it suitable for complex molecule synthesis. nih.govmdpi.com
Table 1: Examples of CuAAC Reactions with this compound Derivatives
| Entry | This compound Derivative | Alkyne | Product (1,4-Regioisomer) | Yield (%) |
|---|---|---|---|---|
| 1 | 2,4-disubstituted this compound | Terminal Alkyne | Bistriazole | 79 rsc.org |
In contrast to CuAAC, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) furnishes 1,5-disubstituted 1,2,3-triazoles with high regioselectivity. organic-chemistry.orgorganic-chemistry.org This complementary regioselectivity makes RuAAC a valuable tool for accessing the other major triazole isomer. nih.gov A key advantage of RuAAC is its ability to catalyze the cycloaddition of both terminal and internal alkynes, providing access to fully substituted 1,2,3-triazoles. nih.govresearchgate.netresearchgate.net
The mechanism of RuAAC is thought to proceed via the formation of a ruthenium-acetylide complex, followed by oxidative coupling with the azide to form a six-membered ruthenacycle intermediate. nih.govresearchgate.net Reductive elimination from this intermediate then yields the 1,5-disubstituted triazole product and regenerates the active ruthenium catalyst. nih.gov The regioselectivity is controlled during the oxidative coupling step, where the terminal nitrogen of the azide adds to the more electrophilic carbon of the alkyne. nih.govresearchgate.net
Table 2: Features of RuAAC Reactions
| Feature | Description |
|---|---|
| Catalyst | Typically [CpRuCl] complexes (e.g., CpRuCl(PPh₃)₂, Cp*RuCl(COD)) nih.govresearchgate.net |
| Regioselectivity | Exclusively 1,5-disubstituted 1,2,3-triazoles organic-chemistry.orgnih.gov |
| Substrate Scope | Reacts with both terminal and internal alkynes nih.govresearchgate.net |
| Mechanism | Involves a ruthenacycle intermediate formed by oxidative coupling nih.govresearchgate.net |
The efficiency of CuAAC and RuAAC reactions is highly dependent on the catalyst system and reaction conditions. For CuAAC, the active catalyst is copper(I), which can be introduced directly as a Cu(I) salt (e.g., CuI, CuBr) or generated in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate (B8700270). organic-chemistry.orgnih.gov Ligands are often employed to stabilize the Cu(I) oxidation state and prevent catalyst disproportionation or oxidation. nih.gov Common ligands include tris(benzyltriazolylmethyl)amine (TBTA) and its water-soluble derivatives. mdpi.com The choice of solvent, temperature, and the presence of a base can also significantly impact the reaction rate and yield. researchgate.netfrontiersin.org
For RuAAC, pentamethylcyclopentadienyl ruthenium chloride ([CpRuCl]) complexes, such as CpRuCl(PPh₃)₂ and Cp*RuCl(COD), are among the most effective catalysts. nih.govresearchgate.net Optimization of RuAAC often involves screening different ruthenium catalysts and adjusting the reaction temperature and solvent to suit the specific substrates. organic-chemistry.org While generally requiring higher temperatures than CuAAC, some RuAAC systems can operate at room temperature. researchgate.netresearchgate.net
Recent research has focused on developing more robust and recyclable catalyst systems, including heterogeneous catalysts and nanocatalysts, to improve the sustainability and practicality of these powerful cycloaddition reactions. researchgate.netfrontiersin.org
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): Distinct Regioselectivity and Internal Alkyne Reactivity.
Azide-Enolate Cycloaddition Pathways
The reaction of this compound with enolates, generated from aldehydes under basic conditions, provides an efficient route to aryl amides. rsc.orgrsc.org This transformation proceeds through a [3+2] cycloaddition mechanism, a class of reactions that has been explored for various azides and nucleophiles. rsc.org Mechanistic studies support the formation of a triazoline intermediate which then undergoes further reaction to yield the final amide product. rsc.orgrsc.org
The initial step in the azide-enolate cycloaddition is the formation of a 5-hydroxytriazoline intermediate. rsc.org This occurs through the reaction of the azide with the enolate of an aldehyde. rsc.orgresearchgate.net The formation of such triazoline intermediates is a common feature in the reactions of azides with electron-rich species. While these intermediates are often transient, their existence is supported by mechanistic investigations. rsc.org For instance, in the reaction of this compound with cyclohexanecarbaldehyde at room temperature, the corresponding triazoline was formed and could be subsequently converted to the amide. rsc.orgrsc.org The stability and subsequent reaction pathway of the triazoline can be influenced by substituents and reaction conditions. rsc.org
The triazoline intermediates derived from this compound and aldehydes can be converted to the corresponding amides through two primary methods: thermal decomposition or acid workup. rsc.orgrsc.org Heating the reaction mixture, for example to 100 °C in the case of this compound, can promote the rearrangement of the triazoline to the amide, although this can sometimes be accompanied by the formation of black tar, indicating some decomposition. rsc.orgrsc.org Alternatively, an aqueous acid workup at room temperature can also facilitate the conversion to the amide in high yield. rsc.orgrsc.org For example, the reaction of this compound at room temperature for 6-24 hours to form the triazoline, followed by an acid workup, resulted in an 81% yield of the corresponding amide. rsc.orgrsc.org This dual approach provides flexibility in the synthesis of amides from this compound.
Interactive Table: Amide Synthesis from this compound
| Reaction Condition | Product | Yield (%) | Reference |
| 100 °C | Corresponding Amide | 69 | rsc.orgrsc.org |
| Room Temp, Acid Workup | Corresponding Amide | 81 | rsc.orgrsc.org |
Formation and Rearrangement of Triazoline Intermediates.
Other Transformation Reactions
The azide functional group in this compound is a versatile precursor for various carbon-nitrogen bond-forming reactions, enabling the synthesis of a diverse range of nitrogen-containing heterocyclic compounds. These reactions are of significant interest in medicinal chemistry and materials science due to the prevalence of such scaffolds in biologically active molecules and functional materials. nih.govtcichemicals.comresearchgate.net
One of the most prominent C-N bond-forming reactions involving this compound is the Huisgen 1,3-dipolar cycloaddition , often referred to as "click chemistry". wikipedia.orgnih.gov This reaction typically involves the copper(I)-catalyzed reaction of the azide with a terminal alkyne to regioselectively yield 1,4-disubstituted 1,2,3-triazoles. nih.govbeilstein-journals.org For instance, this compound, synthesized from 3-iodothiophene (B1329286), readily undergoes click reactions with various alkynes to form thienyl-1,2,3-triazole co-oligomers. beilstein-journals.org This method provides a reliable route to donor-acceptor co-oligomeric materials, where the electron-rich thiophene acts as the donor and the electron-deficient triazole ring as the acceptor. beilstein-journals.org
Table 1: Examples of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions with this compound Derivatives
| Reactant 1 (Azide) | Reactant 2 (Alkyne) | Catalyst System | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| This compound | 2-Ethynylthiophene | CuI, Sodium Ascorbate, DMEDA | 1-(Thien-3-yl)-4-(thien-2-yl)-1H-1,2,3-triazole | High | beilstein-journals.org |
| This compound-2-carbaldehyde (B1364930) | Various Alkynes | Cu(I) | 1,2,3-Triazole derivatives | Not specified | vulcanchem.com |
DMEDA: N,N'-dimethylethylenediamine
Another significant application of this compound in C-N bond formation is the intramolecular cyclization of appropriately substituted derivatives to form fused heterocyclic systems. Thermolysis or photolysis of 3-azidothiophenes bearing a vinyl group at the 2-position leads to the formation of thieno[3,2-b]pyrroles. researchgate.netpsu.edursc.org The reaction is believed to proceed through the formation of a nitrene intermediate, which then undergoes a 1,5-electrocyclization. researchgate.net
For example, the condensation of 3-azidobenzo[b]thiophene-2-carbaldehyde with active methylene (B1212753) compounds like acetone, diethyl malonate, and ethyl acetoacetate (B1235776) yields 3-azido-2-vinylic derivatives. psu.eduresearchgate.net Subsequent thermolysis of these azides in refluxing toluene (B28343) smoothly affords the corresponding fused pyrrole (B145914) products in good yields. psu.eduresearchgate.net
Table 2: Synthesis of Fused Pyrroles via Thermolysis of 3-Azido-2-vinylic Derivatives
| 3-Azido-2-vinylic Derivative | Reaction Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Condensate of 3-azidobenzo[b]thiophene-2-carbaldehyde and acetone | Refluxing toluene | Benzothieno[3,2-b]pyrrole derivative | 70-80 | psu.edu |
| Condensate of 3-azidobenzo[b]thiophene-2-carbaldehyde and diethyl malonate | Refluxing toluene | Benzothieno[3,2-b]pyrrole derivative | 70-80 | psu.edu |
| Condensate of 3-azidobenzo[b]thiophene-2-carbaldehyde and ethyl acetoacetate | Refluxing toluene | Isomeric mixture of cyclized pyrroles | 60 and 28 | psu.edu |
Furthermore, this compound derivatives can undergo aza-Wittig type reactions . For instance, an azidothiophene ester can be converted to a 3-triphenylphosphiniminothiophene, which then reacts with an isocyanate to form a reactive carbodiimide (B86325) intermediate. This intermediate can be trapped with an alcohol to yield a thieno[3,2-d]pyrimidine (B1254671) derivative. ekb.eg
The thiophene ring is an aromatic heterocycle that generally undergoes electrophilic substitution reactions. bhu.ac.in The reactivity of the thiophene ring in this compound towards electrophiles is influenced by the electronic nature of the azide group. While the azide group itself can be reactive, the thiophene ring can also participate in substitution reactions, although its reactivity might be modulated by the substituent.
Information specifically detailing the electrophilic substitution on the thiophene ring of unsubstituted this compound is limited in the provided search results. However, studies on substituted 3-azidothiophenes and the general principles of electrophilic substitution on thiophenes provide some insights. Thiophene is generally more reactive than benzene (B151609) towards electrophiles, with substitution preferentially occurring at the 2-position. bhu.ac.intardigrade.in
Attempts to perform nitration on a thieno[3,2-b]pyrrole system, which is structurally related to this compound, have shown that nitration can occur on the thiophene ring. For example, nitration of ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate led to nitration at the 2-position of the thiophene ring, although it was accompanied by nitration at the 6-position of the pyrrole ring. nih.gov This suggests that the thiophene ring in such fused systems remains susceptible to electrophilic attack.
Direct nitration of 3-bromothiophene (B43185), an analogue where the bromo-group is at the 3-position, resulted in a complex mixture of products, indicating that the substitution pattern can be intricate. semanticscholar.org
Halogenation is a common electrophilic substitution reaction. savemyexams.commt.comwikipedia.org While specific examples for this compound are not detailed, the halogenation of thiophene itself typically requires a catalyst for less reactive substrates. wikipedia.org Given the electron-withdrawing nature of the azide group, it is plausible that the thiophene ring in this compound would be somewhat deactivated towards electrophilic substitution compared to unsubstituted thiophene.
Further research is needed to fully elucidate the regioselectivity and reactivity of the thiophene ring in this compound towards a broader range of electrophiles.
Applications in Advanced Materials Science and Polymer Chemistry
Azide-Functionalized Polymers and Oligomers
The incorporation of the azide (B81097) moiety into thiophene-based monomers and polymers opens up a vast field of possibilities for creating novel materials. The azide group serves as a versatile chemical handle for post-polymerization modification, allowing for the introduction of a wide range of functionalities or for creating cross-linked networks. researchgate.netacs.org A key strategy involves the copolymerization of an azide-bearing monomer, such as 3-(6-azidohexyl)thiophene, with other monomers using methods like Suzuki or Stille cross-coupling. acs.org This approach allows for the creation of cross-linkable semiconducting polymers where even a small amount (5-10 mol%) of the azide-functionalized comonomer is sufficient to enable cross-linking via UV illumination without significantly altering the polymer's fundamental electronic properties. researchgate.netacs.org
Another method involves the post-polymerization functionalization of pre-existing polymers. For instance, highly regioregular poly(3-(6-bromohexyl)thiophene) can be synthesized and subsequently reacted with sodium azide to form the corresponding poly(3-hexyl azide thiophene). cmu.edu This azide-functionalized polymer can then be used as a precursor for further chemical transformations. cmu.edu
A significant application of 3-azidothiophene is in the synthesis of conjugated co-oligomers and copolymers featuring alternating thiophene (B33073) and 1,2,3-triazole units. beilstein-journals.org The 1,2,3-triazole ring is introduced via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. researchgate.net This reaction joins an azide-functionalized molecule with an alkyne-functionalized molecule with high efficiency and regioselectivity, typically yielding 1,4-disubstituted 1,2,3-triazoles. beilstein-journals.org
Researchers have developed a one-pot, three-component procedure to synthesize these donor-acceptor-donor type co-oligomers, where thiophene moieties act as electron donors and the 1,2,3-triazole unit functions as an electron acceptor. beilstein-journals.orgresearchgate.net In this process, a halogenated thiophene (e.g., 3-iodothiophene) reacts in situ with sodium azide to form the this compound intermediate, which is then immediately consumed in the copper-catalyzed reaction with a terminal alkyne, such as an ethynylated thiophene. beilstein-journals.org The use of 3-halogenated thiophenes is often preferred as this compound is significantly more stable than its 2-azidothiophene counterpart. beilstein-journals.orgresearchgate.net Several of these co-oligomers have been successfully electropolymerized to create the corresponding conjugated polymers. beilstein-journals.orgresearchgate.net
| Entry | Halide Precursor | Alkyne Precursor | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 3-Iodothiophene (B1329286) | Phenylacetylene | 1-(Thiophen-3-yl)-4-phenyl-1H-1,2,3-triazole | 87 |
| 2 | 3-Iodothiophene | 2-Ethynylthiophene | 1,4-Di(thien-3-yl)-1H-1,2,3-triazole | 62 |
| 3 | 2-Iodothiophene (B115884) | 2-Ethynylthiophene | 1,4-Di(thien-2-yl)-1H-1,2,3-triazole | 44 |
| 4 | 3-Iodobenzonitrile | 2-Ethynylthiophene | 3-(4-(Thiophen-2-yl)-1H-1,2,3-triazol-1-yl)benzonitrile | 99 |
| 5 | 1-Iodo-4-nitrobenzene | 2-Ethynyl-5-methylthiophene | 1-(5-Methylthiophen-2-yl)-4-(4-nitrophenyl)-1H-1,2,3-triazole | 72 |
Oligo- and polythiophenes are foundational materials in organic electronics due to their semiconducting properties. beilstein-journals.org The introduction of azide functionalities allows for the creation of tailored materials for devices like organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). acs.orgmdpi.com
Furthermore, the azide group enables the development of cross-linkable semiconducting polymers. acs.org By incorporating a small percentage of an azide-functionalized monomer like 3-(6-azidohexyl)thiophene into a low-bandgap polymer, the resulting material can be cross-linked by UV light. acs.org This creates a robust polymer network that is resistant to solvents, which is highly advantageous for fabricating multilayered electronic devices. acs.org These cross-linked films have been successfully used in OFETs, demonstrating good hole transport mobility, and have been studied in blends with fullerene acceptors like PC70BM, a common configuration for OPV active layers. acs.org Polymers such as poly(3,4-ethylenedioxythiophene) (PEDOT) and its derivatives are widely used as conductive layers in OLEDs and OPVs. sigmaaldrich.commdpi.comossila.com The functionalization strategies enabled by azide chemistry can be applied to this class of polymers to enhance device performance and stability. nih.gov
| Compound | Absorption Max (nm) | Emission Max (nm) | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) |
|---|---|---|---|---|---|
| 1,4-Di(thien-2-yl)-1,2,3-triazole | 306 | - | -5.91 | -2.18 | 3.73 |
| 1-(Thiophen-3-yl)-4-(thien-2-yl)-1,2,3-triazole | 302 | - | -6.00 | -2.28 | 3.72 |
| 1,4-Bis(2,2'-bithien-5-yl)-1,2,3-triazole | 380 | 457 | -5.40 | -2.17 | 3.23 |
The ability to form cross-linked and functionalized polymers makes azide-containing thiophenes suitable for creating advanced composite materials and scaffolds. acs.org In material science, a scaffold provides a structural framework, often for applications in areas like tissue engineering or as a support for catalysts. scienceopen.comnih.gov
By cross-linking azide-functionalized thiophene polymers, it is possible to produce robust, insoluble films. researchgate.netacs.org This property is essential for creating stable functional composites. For example, creating a blend of an azide-functionalized polymer with another material, such as the fullerene derivative PC70BM, and then cross-linking the polymer matrix, results in a composite with enhanced thermal stability and solvent resistance. acs.org This process helps to lock in a desired morphology, which is critical for the performance of organic electronic devices. acs.org
In the broader field of biomaterials, conductive polymers like PEDOT have been incorporated into composite scaffolds for tissue engineering to enhance the cellular properties of stem cells. scienceopen.com While not a direct use of this compound, this demonstrates the principle of using thiophene-based polymers to create functional composites. scienceopen.com The synthetic versatility offered by the azide group could allow for the covalent attachment of bioactive molecules (e.g., peptides, growth factors) to the polymer scaffold via click chemistry, creating a more sophisticated and bioactive environment. amegroups.cnfrontiersin.org The development of composite scaffolds often involves combining a polymer with a ceramic or another polymer to achieve desirable mechanical properties and bioactivity. scienceopen.comnih.gov
Integration into Organic Electronic Materials (e.g., Photovoltaics, Conductive Polymers).
Functionalization of Nanomaterials via Click Chemistry with this compound
Click chemistry, particularly the CuAAC reaction, is a powerful tool for the surface functionalization of nanomaterials. researchgate.net By modifying the surface of a nanoparticle with either an azide or an alkyne, it becomes a platform for attaching a wide variety of molecules, including those derived from this compound. thno.org This strategy allows for the stable and reproducible integration of nanomaterials with organic molecules, polymers, or biomolecules. researchgate.net
This approach has been used to functionalize a wide array of nanomaterials, including gold nanoparticles (AuNPs), carbon nanotubes (CNTs), magnetic nanoparticles (MNPs), and quantum dots (QDs). researchgate.netthno.org For example, an azide-functionalized thiophene polymer, poly(3,4-ethylenedioxythiophene)-azide (PEDOT-N₃), can be electrodeposited onto an electrode surface. mdpi.com This modified surface can then be "clicked" with an alkyne-bearing molecule, such as ethynylferrocene, to create a functional electrode for sensing applications. mdpi.com Similarly, azide-functionalized silica-coated magnetic nanoparticles have been prepared and subsequently conjugated with alkyne-modified antibodies and enzymes via click reactions to create nanoprobes for biochemical assays. thno.org The high efficiency and mild reaction conditions of click chemistry make it an ideal method for attaching complex biological molecules that might be sensitive to harsher chemical treatments. beilstein-journals.org This methodology provides a universal approach for the functionalization of diverse nanomaterials, significantly expanding their applicability in fields ranging from biosensing to nanoelectronics. arxiv.org
Computational and Theoretical Studies of 3 Azidothiophene
Electronic Structure Analysis and Characterization
The electronic structure of the azido (B1232118) group is a primary determinant of its chemical behavior. researchgate.net In its ground state, the three nitrogen atoms are linked linearly by a combination of bonding and non-bonding electron pairs, which can be represented by several dipolar resonance forms. researchgate.net The nature of the substrate to which the azido group is attached significantly influences its properties. researchgate.net
Computational methods, particularly Density Functional Theory (DFT), have been instrumental in characterizing the electronic structure of 3-azidothiophene and its derivatives. molaid.come3s-conferences.orgq-chem.comukm.my These calculations provide valuable data on molecular geometry, charge distribution, and orbital energies. For instance, semi-empirical MNDO/PM3 calculations have been used to investigate the structure of this compound. mathewsopenaccess.com
Key electronic parameters obtained from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of the molecule's reactivity and electronic properties. sapub.org Theoretical studies also help in understanding the electronic effects of substituents on the thiophene (B33073) ring, which can influence the reactivity of the azido group. vulcanchem.com
Table 1: Calculated Electronic Properties of Thiophene Oligomers (Illustrative) This table provides an example of the types of electronic properties calculated for related thiophene compounds, as specific data for this compound was not available in the provided search results.
| Parameter | Description | Typical Calculated Value Range |
|---|---|---|
| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital | -6 to -5 eV |
| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital | -2 to -1 eV |
| Energy Gap (ΔE) (eV) | Difference between ELUMO and EHOMO | 4 to 5 eV |
| Dipole Moment (D) | Measure of the polarity of the molecule | 3.0 - 4.0 D |
Quantum Chemical Calculations for Reaction Pathway Elucidation
Quantum chemical calculations are powerful tools for exploring and predicting chemical reaction pathways. nih.govrsc.orgchemrxiv.orgresearchgate.netnih.gov These methods allow for the detailed investigation of reaction mechanisms, including the identification of intermediates and transition states. nih.gov For reactions involving this compound, such as 1,3-dipolar cycloadditions, computational studies can elucidate the energetics and feasibility of different pathways. mathewsopenaccess.com
For example, the thermal decomposition of azidothiophenes has been a subject of both experimental and theoretical investigation. rsc.org Computational studies can help to distinguish between different possible mechanisms, such as a concerted ring cleavage versus a nitrene-mediated pathway. researchgate.netacs.org The development of automated reaction path search methods has further enhanced the ability to predict and explore complex reaction networks. nih.govnih.gov These computational approaches can screen various potential reactions and provide insights into the most likely outcomes, guiding experimental efforts. nih.gov
Theoretical Determination of Kinetic Parameters
Theoretical calculations can provide quantitative predictions of kinetic parameters, such as activation energies (Ea) and transition state geometries, which are crucial for understanding reaction rates. libretexts.orgresearchgate.netpsu.eduunacademy.combiorxiv.org The Arrhenius equation forms the basis for relating the rate constant of a reaction to its activation energy and temperature. libretexts.orgunacademy.com
Kinetic studies on the thermal decomposition of this compound have revealed that it is significantly more stable than its 2-azido counterpart. researchgate.net The first-order rate constant for the decomposition of this compound at 80°C is considerably slower than that of 2-azidothiophene. researchgate.net This difference in reactivity is attributed to the greater mesomeric conjugation in the 2-azido isomer, which stabilizes the transition state for nitrogen loss. researchgate.net
Computational methods can be used to calculate the activation energies and entropies of activation for these decomposition reactions. For this compound, the calculated activation energy is higher, and the entropy of activation is less negative compared to the 2-azido isomer, which is consistent with the experimental kinetic data. researchgate.net The geometries of transition states can also be optimized using computational methods like the quadratic synchronous transit (QST) approach or by locating them on the potential energy surface. numberanalytics.comrowansci.com
Table 2: Comparative Kinetic Data for the Thermal Decomposition of Azidothiophenes
| Compound | Activation Energy (Ea) (kcal mol-1) | Entropy of Activation (Sa) (cal K-1 mol-1) | Relative Rate Constant (k2/k3) |
|---|---|---|---|
| 2-Azidothiophene | 22.6 | -8.2 | 2430 |
| This compound | 30.7 | -1.7 |
Source: Kinetic studies have revealed that the unimolecular dissociation of the azido group at 80°C in p-chlorotoluene for this compound was significantly slower than that observed for 2-azidothiophene. researchgate.net
Computational Support for Spectroscopic Characterization
Computational chemistry plays a vital role in the interpretation of spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. mathewsopenaccess.commathewsopenaccess.comnih.govyoutube.com DFT calculations are frequently employed to predict vibrational frequencies (IR) and chemical shifts (NMR), which can then be compared with experimental spectra to confirm molecular structures. nih.govmdpi.com
For instance, the characteristic IR absorption band of the azido group is typically observed in the range of 2100–2150 cm⁻¹. researchgate.net Computational methods can predict the vibrational modes of this compound, aiding in the assignment of the peaks in its experimental IR spectrum. Similarly, theoretical calculations of ¹H and ¹³C NMR chemical shifts, often using the Gauge-Including Atomic Orbital (GIAO) method, provide valuable support for the structural elucidation of this compound and its reaction products. mathewsopenaccess.commathewsopenaccess.com The agreement between calculated and experimental spectroscopic data provides strong evidence for the proposed molecular structures. nih.gov
Table 3: Illustrative Comparison of Experimental and Calculated Spectroscopic Data This table demonstrates the general approach of comparing experimental and computed data. Specific calculated values for this compound were not available in the provided search results.
| Spectroscopic Technique | Parameter | Experimental Value | Calculated Value |
|---|---|---|---|
| IR Spectroscopy | Azido stretch (cm-1) | ~2120 | Predicted vibrational frequency |
| 13C NMR | C2 Chemical Shift (ppm) | Observed shift | Calculated GIAO shift |
| C3 Chemical Shift (ppm) | Observed shift | Calculated GIAO shift |
Comparative Research: 3 Azidothiophene Versus Positional Isomers and Analogues
Reactivity and Stability Differences with 2-Azidothiophene
The position of the azide (B81097) group on the thiophene (B33073) ring profoundly influences the compound's properties. 3-Azidothiophene is notably more stable than its 2-azido counterpart, a factor that dictates their respective synthetic accessibility and reaction pathways. researchgate.netvulcanchem.comresearchgate.net
The synthesis and storage of azidothiophenes are directly impacted by their positional isomerism. This compound is considerably more stable and can be prepared in high yields. acs.org A common method involves the treatment of 3-lithiothiophene with p-toluenesulfonyl azide, which affords this compound in an 85% yield. acs.org Another effective, mild protocol is the copper-catalyzed azidation of 3-iodothiophene (B1329286), which also produces this compound in excellent yield. researchgate.netbeilstein-journals.org In stark contrast, the same copper-catalyzed method fails to produce 2-azidothiophene due to the inherent instability of the product. researchgate.netbeilstein-journals.org
2-Azidothiophene is generally obtained in lower yields due to its instability, even when stored at low temperatures. researchgate.netacs.org While this compound can be stored at room temperature for several days in the dark without significant decomposition, 2-azidothiophene is somewhat unstable under the same conditions and requires storage at low temperatures. acs.org This inferior stability presents a significant challenge in its synthesis and handling. researchgate.netresearchgate.net
Table 1: Comparison of Synthetic Accessibility and Stability
| Feature | This compound | 2-Azidothiophene |
|---|---|---|
| Relative Stability | More stable. researchgate.netvulcanchem.comacs.org | Less stable, inherently unstable. researchgate.netresearchgate.netacs.org |
| Storage Conditions | Stable for days at room temperature in the dark. acs.org | Requires low-temperature storage. researchgate.netacs.org |
| Synthetic Yield | High (e.g., 85%). acs.org | Low. researchgate.netacs.org |
| Successful Synthesis Methods | - Treatment of 3-lithiothiophene with tosyl azide. acs.org
The distinct stability of the azidothiophene isomers leads to divergent reaction pathways, particularly in thermal reactions. This compound undergoes conventional thermal dissociation reactions, behaving similarly to phenylnitrenes. researchgate.net For instance, its thermal decomposition in acetic anhydride (B1165640) has been investigated as a potential route to thienooxazoles. acs.org
Conversely, the thermolysis of 2-azidothiophene typically proceeds through a unimolecular, concerted mechanism involving the loss of nitrogen and subsequent ring cleavage. researchgate.net This process yields synthetically valuable 4-cyano-1,3-heterodiene intermediates, which can then participate in Diels-Alder type cycloadditions. researchgate.net Kinetic studies have quantified this difference in thermal behavior, revealing distinct activation parameters for the two isomers. The activation energy (Ea) for the thermal decomposition of 2-azidothiophene is 22.6 kcal/mol, which is significantly lower than the 30.6 kcal/mol required for this compound, confirming the lower thermal stability of the 2-isomer. rsc.org
In 1,3-dipolar cycloaddition reactions, 2-azidothiophene exhibits higher reactivity than this compound. vulcanchem.comrsc.org For example, in reactions with (trimethylsilyl)acetylene, 2-azidothiophene reacts approximately three times faster than this compound. rsc.org However, the greater stability of this compound often results in higher yields for the final cycloaddition products. mathewsopenaccess.commathewsopenaccess.com
Table 2: Divergent Reactivity of Azidothiophene Isomers
| Reaction Type | This compound | 2-Azidothiophene |
|---|---|---|
| Thermal Decomposition Pathway | Conventional nitrene-like reactions. researchgate.net | Concerted ring cleavage to form 4-cyano-1,3-heterodienes. researchgate.net |
| Thermal Activation Energy (Ea) | 30.7 kcal/mol. researchgate.net | 22.6 kcal/mol. researchgate.netrsc.org |
| 1,3-Dipolar Cycloaddition Reactivity | Less reactive. vulcanchem.comrsc.org | More reactive (approx. 3x faster than 3-isomer). rsc.org |
| Typical Cycloaddition Products | 1-(Thien-3-yl)-1,2,3-triazoles. acs.org | 1-(Thien-2-yl)-1,2,3-triazoles, aziridines, thiochroman-4-carbonitriles (from benzo-analogue). acs.orgrsc.org |
Comparative Analysis of Synthetic Accessibility and Storage Stability.
Comparison with Other Heteroaryl Azides (e.g., Azidopyridines, Azidobenzo[b]thiophenes)
The properties of this compound can be further contextualized by comparing it to other heteroaryl azides, such as azidopyridines and the benzo-fused analogues, azidobenzo[b]thiophenes.
Azidobenzo[b]thiophenes: These compounds mirror the stability and reactivity trends of their simpler thiophene counterparts. 3-Azidobenzo[b]thiophene is a stable compound, whereas 2-azidobenzo[b]thiophene is less stable and is obtained in lower yields. researchgate.netacs.org Thermolysis of 3-azidobenzo[b]thiophene-2-carbaldehyde leads to a cyclized benzothieno[3,2-c]isoxazole product in high yield. psu.eduresearchgate.net In contrast, the isomeric 2-azido-3-formylbenzo[b]thiophene decomposes under the same conditions to yield intractable materials, consistent with the expected ring-cleavage pathway for 2-azido systems. psu.eduresearchgate.net Kinetic studies show that the difference in decomposition rates between 2- and 3-azidobenzo[b]thiophene is less pronounced than that between 2- and this compound. researchgate.net
Azidopyridines: This class of heteroaryl azides also presents stability challenges. Some halogenated azidopyridines have been found to be shock-sensitive explosives, highlighting significant safety concerns. acs.orgorganic-chemistry.org However, many are stable enough to be useful synthetic building blocks for click chemistry. acs.orgorganic-chemistry.org For example, a range of crystalline fluoro-, chloro-, and bromo-azidopyridines were found to be stable when heated to 100 °C in solution, with thermal decomposition generally beginning above 120 °C. acs.orgorganic-chemistry.org Computational studies on 2-azidopyridine (B1249355) indicate that the cis-conformer is the most thermodynamically stable form in the ground state. nih.gov The reactivity of azidopyridines is widely exploited in click chemistry to form stable triazoles, a reaction also characteristic of this compound. acs.orgorganic-chemistry.org
Table 3: Comparative Properties of Heteroaryl Azides
| Compound Class | General Stability | Primary Thermal Reaction Pathway | Key Applications |
|---|---|---|---|
| 3-Azidothiophenes | High stability. acs.org | Conventional nitrene-like reactions. researchgate.net | Synthesis of thieno-fused heterocycles, 1,2,3-triazoles. acs.orgrsc.org |
| 2-Azidothiophenes | Low stability. researchgate.netacs.org | Ring cleavage to cyanodienes. researchgate.net | Generation of diene building blocks for cycloadditions. researchgate.net |
| 3-Azidobenzo[b]thiophenes | High stability. acs.orgpsu.edu | Intramolecular cyclization. psu.eduresearchgate.net | Synthesis of fused heterocyclic systems. psu.eduresearchgate.net |
| 2-Azidobenzo[b]thiophenes | Low stability. researchgate.netpsu.edu | Ring cleavage. rsc.orgpsu.eduresearchgate.net | Generation of ortho-quinoidal enethione intermediates. rsc.org |
| Azidopyridines | Variable; some are explosive, others are stable up to ~120 °C. acs.orgorganic-chemistry.org | Nitrogen extrusion. researchgate.net | Click chemistry, synthesis of bioconjugates and materials. acs.orgorganic-chemistry.org |
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Routes for 3-Azidothiophene and Complex Derivatives.
The synthesis of this compound and its derivatives is a cornerstone for further exploration of its chemistry. While established methods exist, the development of more efficient, scalable, and environmentally benign synthetic routes remains a key research focus.
A convenient one-pot synthesis of azidothiophenes has been reported, which involves the selective bifunctionalization of dibromothiophenes through a halogen-lithio exchange. acs.org Another approach involves the reaction of a 3-diazothiophene derivative with sodium azide (B81097) to furnish the this compound derivative. researchgate.net For instance, the synthesis of this compound has been achieved from 3-iodothiophene (B1329286) with copper(I) iodide and sodium azide in a mixture of ethanol (B145695) and water. beilstein-journals.org
Researchers are also exploring direct C-H azidation methods to streamline the synthesis and reduce waste. The development of novel synthetic pathways to complex derivatives, such as those incorporating pyrido[4',3':4,5]thieno[2,3-d]pyrimidine systems, highlights the drive towards more intricate molecular architectures. researchgate.net The synthesis of 3-azidobenzo[b]thiophene-2-carbaldehyde from the corresponding 3-bromo derivative via nucleophilic aromatic substitution with sodium azide in DMSO is another example of creating functionalized precursors for more complex structures. psu.edu
| Starting Material | Reagents | Product | Yield | Reference |
| 3-Iodothiophene | Copper(I) iodide, Sodium azide | This compound | Not Specified | beilstein-journals.org |
| 3-Bromobenzo[b]thiophene-2-carbaldehyde | Sodium azide, DMSO | 3-Azidobenzo[b]thiophene-2-carbaldehyde | Almost Quantitative | psu.edu |
| 3-Diazothiophene derivative | Sodium azide | This compound derivative | Not Specified | researchgate.net |
| Dibromothiophenes | Halogen-lithio exchange | Azidothiophenes | Not Specified | acs.org |
Exploration of Unprecedented Reactivity Modes and Catalytic Systems.
The azide functionality in this compound is a versatile handle for a variety of chemical transformations, including cycloadditions, reductions, and rearrangements. A significant area of emerging research is the exploration of unprecedented reactivity modes and the development of novel catalytic systems to control these reactions.
The chemical reactivity of heteroaryl azides is highly dependent on the position of the azide group. psu.edu While α-azides often undergo ring-opening, β-azides like this compound can exhibit reactivity similar to their aryl counterparts. psu.edu For example, the thermolysis of 3-azidobenzo[b]thiophene-2-carbaldehyde leads to the formation of benzothieno[3,2-c]isoxazole in high yield. psu.edu
Copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, has been successfully applied to this compound derivatives to synthesize various oligomers and co-oligomers. beilstein-journals.org Research into new catalytic systems, such as π-complexes of Cu(I), aims to improve reaction times and yields. researchgate.netresearchgate.net For instance, the reaction of methyl this compound-2-carboxylate with propargyl alcohol using a π-complex of CuCl with propargyl alcohol as a catalyst was found to be instantaneous and resulted in a quantitative yield of the corresponding 1,2,3-triazole. researchgate.netresearchgate.net The development of phase-transfer catalysts is another avenue being explored to facilitate reactions in multiphase systems. wikipedia.org
| Reactants | Catalyst/Conditions | Product Type | Key Finding | Reference |
| 3-Azidobenzo[b]thiophene-2-carbaldehyde | Refluxing toluene (B28343) | Benzothieno[3,2-c]isoxazole | Clean cyclization product | psu.edu |
| Methyl this compound-2-carboxylate, Propargyl alcohol | π-complex of CuCl with propargyl alcohol | 1,2,3-Triazole | Instantaneous reaction with quantitative yield | researchgate.netresearchgate.net |
| This compound, Terminal alkynes | Copper catalyst | Thiophene-triazole co-oligomers | Synthesis of donor-acceptor co-oligomers | beilstein-journals.org |
Advanced Material Design and Engineering Incorporating this compound Motifs.
The unique electronic and structural properties of the thiophene (B33073) ring make it an attractive component for advanced materials. researchgate.net The incorporation of the this compound motif allows for the facile introduction of other functional groups, enabling the tailoring of material properties for specific applications.
Thiophene-based donor-acceptor co-oligomers have been synthesized using copper-catalyzed 1,3-dipolar cycloaddition of this compound. beilstein-journals.org These materials exhibit interesting photophysical properties that can be tuned by modifying the substituents. The resulting thiophene-triazole co-oligomers have potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The synthesis of novel copolymers from this compound further expands the scope of materials that can be accessed. beilstein-journals.org
Integration with Supramolecular Chemistry and Self-Assembly Principles for Functional Systems.
Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a powerful approach to constructing complex and functional systems. wikipedia.org The principles of molecular self-assembly, where molecules spontaneously organize into well-defined structures, are central to this field. rug.nl
The this compound unit can be incorporated into larger molecules designed to self-assemble into ordered architectures. For example, bis(1,2,3-triazolyl)pyridine macrocycles have been prepared from a diazide precursor. rsc.org These macrocycles can undergo self-assembly with metal ions to form complexes with pendant azide groups, which could potentially be used to create metal-templated catenanes. rsc.org The ability to form well-defined nanostructures through self-assembly opens up possibilities for applications in areas such as sensing, catalysis, and drug delivery. nih.gov
High-Throughput Screening and Data-Driven Discovery in this compound Chemistry.
To accelerate the discovery of new reactions and materials based on this compound, high-throughput screening (HTS) and data-driven approaches are becoming increasingly important. unchainedlabs.com HTS allows for the rapid testing of a large number of reaction conditions or compound libraries, significantly speeding up the optimization process. youtube.comsigmaaldrich.com
For instance, a high-throughput screening campaign was used to evaluate reactions in a Deep Eutectic Solvent (DES). molaid.com This approach can be applied to the chemistry of this compound to quickly identify optimal catalysts, solvents, and reaction parameters for various transformations. unchainedlabs.com Furthermore, the data generated from these screenings can be used to train machine learning models for in silico reaction prediction and catalyst design, paving the way for a more data-driven approach to discovery in this field. youtube.com The integration of automated synthesis and screening platforms will be crucial for fully realizing the potential of this compound in various applications. acs.org
Q & A
Q. What are the established synthetic routes for 3-Azidothiophene, and how do reaction conditions influence yield and purity?
Methodological Answer: Two primary methods are documented:
- Copper-catalyzed Azidation : Reacting 3-iodothiophene with sodium azide (NaN₃) in the presence of a copper catalyst yields this compound with excellent efficiency. This method operates under mild conditions (room temperature) and avoids high-pressure setups .
- TMSiAc 1,3-Dipolar Cycloaddition (DC) : This metal-free approach uses trimethylsilyl acetylene (TMSiAc) and azides at low temperatures. For this compound, yields exceed 90%, attributed to the stability of the azide precursor .
Key Considerations :
- Catalyst choice (e.g., CuI vs. CuBr) affects reaction speed and byproduct formation.
- Temperature control is critical; elevated temperatures may degrade azides, reducing yield .
Table 1: Comparison of Synthetic Methods
| Method | Catalyst | Temperature | Yield | Key Advantage |
|---|---|---|---|---|
| Copper-catalyzed | CuI | RT | >90% | Mild conditions, scalability |
| TMSiAc 1,3-DC | None | 0–25°C | 90% | Metal-free, regioselective |
Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity. The azide group (N₃) exhibits characteristic peaks at ~2100 cm⁻¹ in IR spectroscopy .
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to assess purity. Mobile phases (e.g., acetonitrile/water) are optimized to resolve azide derivatives from byproducts .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) verifies molecular ion peaks (e.g., [M+H]⁺ for this compound, m/z = 140.1) .
Best Practice : Cross-validate results with multiple techniques to mitigate instrumental artifacts .
Advanced Research Questions
Q. How do electronic and steric effects of substituents influence the stability and reactivity of this compound in click chemistry applications?
Methodological Answer:
- Electronic Effects : Electron-withdrawing groups (e.g., -CF₃) stabilize the azide via resonance, enhancing regioselectivity in cycloadditions. For example, this compound derivatives with acetyl substituents show higher thermal stability than unsubstituted analogs .
- Steric Effects : Bulky substituents at the 4-position hinder azide decomposition but may reduce reaction rates in copper-catalyzed click reactions. Kinetic studies (e.g., variable-temperature NMR) quantify these effects . Framework : Apply Hammett σ constants to correlate substituent electronic profiles with reaction outcomes .
Q. What strategies can resolve contradictions in reported stability data for this compound under varying storage and reaction conditions?
Methodological Answer:
- Comparative Analysis : Replicate conflicting studies (e.g., differing decomposition rates) while controlling variables like humidity, light exposure, and solvent purity .
- Advanced Characterization : Use differential scanning calorimetry (DSC) to identify decomposition exotherms and thermogravimetric analysis (TGA) to assess thermal stability thresholds .
- Statistical Validation : Apply ANOVA to determine if observed discrepancies arise from experimental error or intrinsic compound variability .
Q. How can computational methods (e.g., DFT) be integrated with experimental data to predict reaction pathways involving this compound?
Methodological Answer:
- Mechanistic Modeling : Use density functional theory (DFT) to calculate activation energies for azide cycloadditions. Compare computed transition states with experimental kinetics (e.g., Arrhenius plots) .
- Solvent Effects : Conduct COSMO-RS simulations to predict solvent impacts on reaction equilibria. Validate with HPLC-measured yields in polar vs. nonpolar solvents .
- Collaborative Workflow : Pair computational chemists with synthetic teams to iteratively refine models based on empirical data .
Guidelines for Rigorous Research Design
- Literature Review : Use SciFinder® with keywords like "this compound + synthesis + stability" to identify foundational studies and gaps .
- Ethical and Practical Frameworks : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize research questions .
- Data Presentation : Follow IMRAD structure (Introduction, Methods, Results, Discussion) and include error margins, statistical tests, and replication details .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
